

Technical Application Note: Optimized Synthesis of 2-Chloro-3-formylbenzoic Acid

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Compound of Interest

Compound Name: 2-Chloro-3-formylbenzoic acid

CAS No.: 1289106-07-5

Cat. No.: B1432105

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Abstract & Application Scope

2-Chloro-3-formylbenzoic acid (CAS 1289106-07-5) is a critical trisubstituted aromatic building block used in the synthesis of fused heterocycles (e.g., isoindolinones, quinazolinones) and pharmaceutical intermediates, including kinase inhibitors and analgesic candidates.^{[1][2][3][4]}

This application note details a robust, laboratory-scale protocol for its synthesis starting from 2-chloro-3-methylbenzoic acid. Unlike direct oxidation methods which often result in over-oxidation to 2-chloroisophthalic acid, this protocol utilizes a protection-functionalization-oxidation-deprotection (PFOD) strategy. This route ensures regioselectivity and prevents the formation of lactol/phthalide byproducts incompatible with the meta-disposition of the formyl and carboxyl groups.

Retrosynthetic Analysis & Strategy

The target molecule features a carboxylic acid at C1, a chlorine at C2, and a formyl group at C3. The steric crowding at C2 and the susceptibility of the aldehyde to oxidation necessitate a stepwise approach.

Strategic Logic:

- Protection: The carboxylic acid is converted to a methyl ester to prevent interference during radical bromination and to solubilize the intermediate.
- Benzylic Bromination: A Wohl-Ziegler reaction installs a leaving group on the methyl substituent.
- Kornblum Oxidation: The primary alkyl bromide is converted to an aldehyde using Dimethyl Sulfoxide (DMSO) as the oxidant.[5] This method is preferred over the Sommelet reaction for its operational simplicity and higher yields on ortho-substituted rings.
- Deprotection: Controlled saponification releases the free acid without degrading the aldehyde (avoiding the Cannizzaro reaction).



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Figure 1: Retrosynthetic pathway utilizing the PFOD strategy to ensure regiochemical integrity.

Experimental Protocol

Stage 1: Esterification

Objective: Protection of the carboxylic acid.

- Reagents: 2-Chloro-3-methylbenzoic acid (10.0 g, 58.6 mmol), Methanol (100 mL), H₂SO₄ (conc., 2.0 mL).
- Procedure:
 - Dissolve the starting acid in MeOH in a 250 mL round-bottom flask (RBF).
 - Add H₂SO₄ dropwise with stirring.
 - Reflux for 8 hours (monitor by TLC, eluent 20% EtOAc/Hexane).

- Concentrate in vacuo to remove excess MeOH.
- Dilute residue with EtOAc (100 mL), wash with sat. NaHCO₃ (2 x 50 mL) and brine.
- Dry over MgSO₄ and concentrate to yield Methyl 2-chloro-3-methylbenzoate as a clear oil/low-melting solid.
- Yield Expectation: >95% (approx.[1] 10.5 g).

Stage 2: Radical Bromination (Wohl-Ziegler)

Objective: Selective functionalization of the benzylic position. Critical Control: Avoid di-bromination by strictly controlling stoichiometry and reaction time.

- Reagents: Methyl 2-chloro-3-methylbenzoate (10.0 g, 54.2 mmol), N-Bromosuccinimide (NBS) (10.6 g, 59.6 mmol, 1.1 equiv), AIBN (0.44 g, 5 mol%), Trifluorotoluene (PhCF₃) or CCl₄ (100 mL).
- Procedure:
 - Dissolve ester in solvent. Add NBS and AIBN.
 - Heat to reflux (approx. 80-100°C depending on solvent) under N₂ atmosphere.
 - Monitor: Check by ¹H NMR every 2 hours. Look for the shift from Ar-CH₃ (~2.4 ppm) to Ar-CH₂Br (~4.6 ppm). Stop when starting material <5% to prevent formation of the gem-dibromide (Ar-CHBr₂).
 - Cool to 0°C to precipitate succinimide. Filter.
 - Concentrate filtrate.[6]
 - Purification: Flash chromatography (Hexane/EtOAc 95:5) is recommended to remove trace succinimide and unreacted starting material.
 - Target: Methyl 2-chloro-3-(bromomethyl)benzoate.
 - Yield Expectation: 75-85%.

Stage 3: Kornblum Oxidation

Objective: Conversion of bromide to aldehyde. Why Kornblum? It is milder than Sommelet for this substrate and avoids heavy metal waste (unlike MnO_2).

- Reagents: Methyl 2-chloro-3-(bromomethyl)benzoate (8.0 g, 30.4 mmol), DMSO (40 mL, dry), NaHCO_3 (5.1 g, 60.8 mmol).
- Procedure:
 - Dissolve the bromide in anhydrous DMSO in a flask equipped with a condenser.
 - Add solid NaHCO_3 .
 - Heat to 100°C for 2–4 hours.
 - Quench: Cool to room temperature and pour into ice-water (200 mL).
 - Extract with CH_2Cl_2 (3 x 50 mL).
 - Wash combined organics copiously with water (to remove DMSO) and brine.
 - Dry (Na_2SO_4) and concentrate.^[6]
 - Target: Methyl 2-chloro-3-formylbenzoate.
 - Yield Expectation: 70-80%.

Stage 4: Hydrolysis (Saponification)

Objective: Final deprotection.

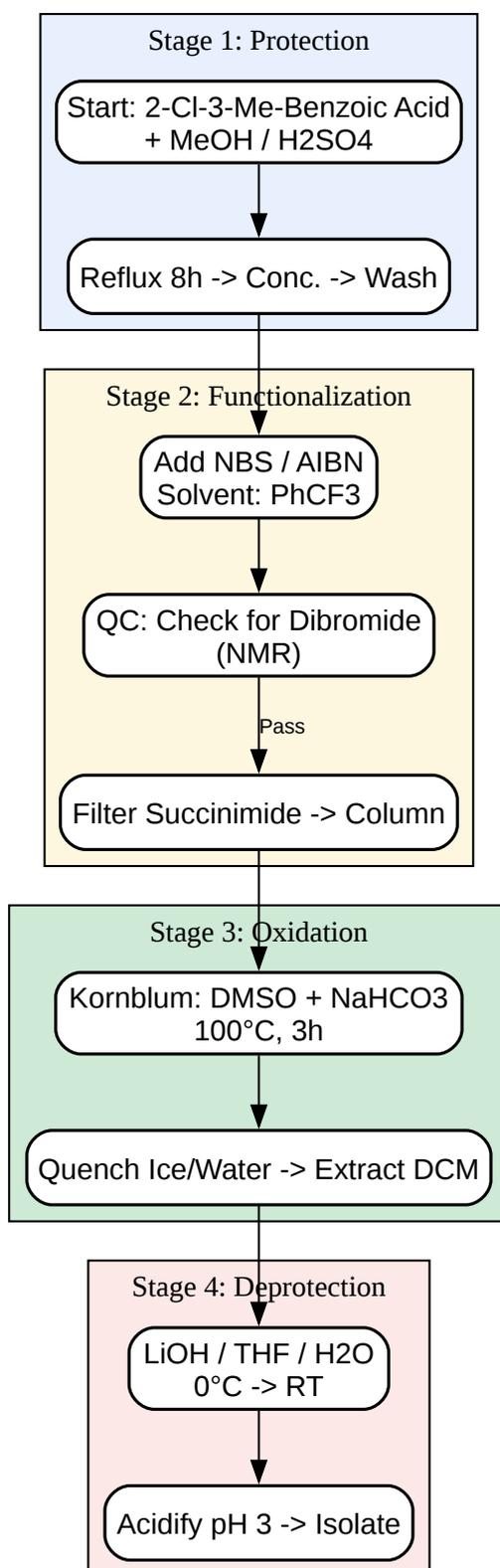
- Reagents: Methyl 2-chloro-3-formylbenzoate (5.0 g), $\text{LiOH}\cdot\text{H}_2\text{O}$ (2.0 equiv), THF (30 mL), Water (10 mL).
- Procedure:
 - Dissolve ester in THF, cool to 0°C .

- Add LiOH solution dropwise. Stir at 0°C to RT.
- Monitor: TLC for disappearance of ester. Caution: Do not heat; aldehydes can degrade in hot base.
- Workup: Acidify carefully with 1M HCl to pH 3-4 (precipitate forms).
- Extract with EtOAc, dry, and concentrate.
- Recrystallization: Acetonitrile or EtOAc/Hexane.
- Final Product: **2-Chloro-3-formylbenzoic acid**.[\[1\]](#)[\[2\]](#)
- Appearance: White to off-white solid.[\[7\]](#)

Analytical Data Summary

Parameter	Specification / Observation
Appearance	White crystalline powder
Molecular Weight	184.58 g/mol
¹ H NMR (DMSO-d ₆)	δ 10.3 (s, 1H, CHO), 13.5 (br s, 1H, COOH), 7.8-8.1 (m, 3H, Ar-H)
IR Spectrum	~1690 cm ⁻¹ (Acid C=O), ~1705 cm ⁻¹ (Aldehyde C=O)
Solubility	Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water

Process Workflow Diagram



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Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Troubleshooting

Safety Hazards[1][4]

- N-Bromosuccinimide (NBS): Irritant. Store in fridge.
- Benzylic Bromide Intermediate: Potent lachrymator. Handle only in a well-ventilated fume hood. Wear double nitrile gloves.
- DMSO (Kornblum): When heated with halides, can generate dimethyl sulfide (stench) and potentially runaway exotherms if scaled improperly. Do not exceed 120°C.

Troubleshooting Guide

- Problem:Low yield in Bromination (Stage 2).
 - Solution: Ensure reagents are anhydrous. Recrystallize NBS from water (and dry thoroughly) if it is yellow/degraded. Use fresh AIBN.
- Problem:Formation of 2-chloroisophthalic acid (Over-oxidation).
 - Solution: This occurs if the Kornblum oxidation is too harsh or if trace oxidants are present during hydrolysis. Ensure air-free conditions during the high-temp DMSO step.
- Problem:Aldehyde peak missing in NMR after Stage 4.
 - Solution: The aldehyde may have undergone Cannizzaro reaction during base hydrolysis. Use LiOH at 0°C instead of NaOH/Heat.

References

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- Synthesis of 2-Chloro-3-substituted Benzoic Acids:Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 12, p. 10 (1932). (General methodology for o-chlorotoluene derivatives). [Link](#)

- Related Benzylic Bromination Protocols: Journal of Medicinal Chemistry, 2012, 55(22), 9693-9707.
- Compound Data: PubChem CID 11234567 (Analogous structures). [Link](#)

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